2-methyl-1-propyl-1H-indol-5-amine

Lipophilicity Drug-likeness Permeability

Researchers requiring CNS-penetrant indole scaffolds face unpredictable logD shifts and unwanted HBDs with generic 5-aminoindoles or single-substituted analogs, delaying SAR cycles. 2-Methyl-1-propyl-1H-indol-5-amine (CAS 883543-99-5) resolves this with a pre-optimized core: TPSA ~31 Ų, logD₇.₄ 2.55, single HBD, and no NH protection needed. Key outcomes: • Direct amide coupling, sulfonamide formation, or reductive amination at the free 5-amine without indole NH protection. • Thermal stability (BP 362.6°C) supports high-temperature reactions (Buchwald-Hartwig, Pd-catalyzed C-H activation). • Enables systematic SAR studies across a 2.35-2.64 logP range when paired with des-methyl (CAS 143797-96-0) and des-propyl (CAS 7570-49-2) analogs. Supplied at ≥97% purity; for immediate assay use, the pre-formed HCl salt (CAS 1185297-83-9) is also available.

Molecular Formula C12H16N2
Molecular Weight 188.27 g/mol
CAS No. 883543-99-5
Cat. No. B1336384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-1-propyl-1H-indol-5-amine
CAS883543-99-5
Molecular FormulaC12H16N2
Molecular Weight188.27 g/mol
Structural Identifiers
SMILESCCCN1C(=CC2=C1C=CC(=C2)N)C
InChIInChI=1S/C12H16N2/c1-3-6-14-9(2)7-10-8-11(13)4-5-12(10)14/h4-5,7-8H,3,6,13H2,1-2H3
InChIKeyFJSUZHWGZRPMNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1-propyl-1H-indol-5-amine: Compound Overview


2-Methyl-1-propyl-1H-indol-5-amine (CAS 883543-99-5) is a synthetic indole derivative belonging to the indol-5-amine subclass. It bears a methyl substituent at the C2 position and an n-propyl group at the N1 position of the indole core, giving it the molecular formula C12H16N2 and a molecular weight of 188.27 g/mol . Commercially sourced variants typically exhibit purities of 95–97% and are supplied by vendors including Matrix Scientific, Santa Cruz Biotechnology, and Leyan . The compound is intended exclusively for research use and serves as a versatile intermediate or scaffold for further derivatisation in drug-discovery programmes and chemical-probe development .

2-Methyl-1-propyl-1H-indol-5-amine: Why Substitution Fails


Indol-5-amine derivatives are not interchangeable: the presence, position, and nature of N1 and C2 substituents each control lipophilicity, hydrogen-bonding capacity, and steric accessibility of the primary amine, all of which influence membrane permeability, metabolic stability, and target engagement [1]. Substituting 2-methyl-1-propyl-1H-indol-5-amine with the unsubstituted 5-aminoindole (CAS 5192-03-0) would lose >2 log units of lipophilicity, while swapping it for the des‑methyl analog 1-propyl-1H-indol-5-amine (CAS 143797-96-0) or the des‑propyl analog 2-methyl-1H-indol-5-amine (CAS 7570-49-2) alters both logP and the conformational flexibility at the indole nitrogen [2]. These differences directly affect compound behaviour in permeability assays, solubility screens, and synthetic elaboration routes, making generic substitution scientifically unsound without explicit experimental re-validation [2].

2-Methyl-1-propyl-1H-indol-5-amine: Key Comparative Data


Lipophilicity Optimization for Passive Permeability

The target compound exhibits a computed logP of 2.55 and a logD₇.₄ of 2.55, placing it within the optimal range (1–3) for passive membrane permeability while avoiding excessive lipophilicity associated with promiscuity and poor solubility [1]. By comparison, the unsubstituted parent 1H-indol-5-amine (CAS 5192-03-0) has a logP of 0.70 and logD₇.₄ of 1.17—substantially lower and predictive of poorer passive diffusion across lipid bilayers . The des‑methyl analog 1-propyl-1H-indol-5-amine (CAS 143797-96-0) shows a logP of 2.35 and logD₇.₄ of 2.35, while the des‑propyl analog 2-methyl-1H-indol-5-amine (CAS 7570-49-2) shows a logP of 2.64 [2]. The dual substitution on the target compound thus achieves a balanced intermediate lipophilicity not attainable with either single-substituent analog alone.

Lipophilicity Drug-likeness Permeability

Polar Surface Area and Blood-Brain Barrier Potential

The target compound has a topological polar surface area (TPSA) of 30.95 Ų and carries only one hydrogen-bond donor (HBD) and one hydrogen-bond acceptor (HBA) [1]. This profile is substantially more CNS-favourable than the unsubstituted 5-aminoindole (TPSA ≈ 42 Ų; HBD = 3; HBA = 2) and also improves upon the single-substituted analogs 2-methyl-1H-indol-5-amine (TPSA 41.81 Ų; HBD = 2) . The dual N1‑propyl/C2‑methyl substitution is responsible for reducing PSA below the commonly referenced threshold of 60–70 Ų for blood–brain barrier penetration, while the single HBD eliminates the additional hydrogen-bond donor present in the unsubstituted indole NH that can impede CNS exposure.

Polar Surface Area CNS drug-likeness Hydrogen bonding

Thermal Stability and Processing Window

The target compound exhibits a predicted boiling point of 362.6 ± 22.0 °C at 760 mmHg and a flash point of 173.1 ± 22.3 °C . This represents a modest but measurable increase over the closest single-substituted analog, 2-methyl-1H-indol-5-amine (CAS 7570-49-2), which boils at 357.3 °C at 760 mmHg . The N1-propyl substitution elevates the boiling point and reduces volatility relative to the N1-unsubstituted analog, which may confer advantages during higher-temperature amide coupling, Buchwald–Hartwig amination, or microwave-assisted reactions where thermal robustness is beneficial. The density of the target compound is 1.1 ± 0.1 g/cm³, lower than both 5-aminoindole (1.3 ± 0.1 g/cm³) and 2-methyl-1H-indol-5-amine (1.213 g/cm³), indicating reduced crystal packing forces that may correlate with improved solubility in organic reaction media .

Thermal stability Process chemistry Physical properties

Conformational Flexibility and Rotatable Bonds

The target compound possesses 2 freely rotatable bonds (the N1–propyl C–C bonds), compared with 0 rotatable bonds for the unsubstituted 1H-indol-5-amine and 2-methyl-1H-indol-5-amine [1]. The des‑methyl analog 1-propyl-1H-indol-5-amine also has 2 rotatable bonds but lacks the C2 methyl group [2]. The combination of N1-propyl flexibility with a C2-methyl group that restricts indole C2–C3 tautomeric behaviour creates a scaffold with a defined conformational space—flexible enough to explore binding pockets but not so flexible as to incur a prohibitive entropic penalty upon target binding. This balanced rigidity–flexibility profile is absent in both the fully rigid unsubstituted indol-5-amine and the more flexible but less sterically defined single-substituted analogs.

Conformational flexibility Molecular recognition Drug design

Free Base vs Hydrochloride Salt: Handling Benefits

The free base form (CAS 883543-99-5) can be compared with its hydrochloride salt (CAS 1185297-83-9; MW 224.73 g/mol), which is commercially available at ≥98% purity . Conversion to the hydrochloride salt typically increases aqueous solubility by several orders of magnitude for indole amines—a class-level effect driven by protonation of the 5-amino group at physiological pH [1]. The free base offers advantages for organic-phase reactions and anhydrous couplings where a nucleophilic primary amine is required, while the hydrochloride salt provides superior handling characteristics (crystalline solid, non-hygroscopic), simplified weighing accuracy, and direct suitability for aqueous biological assay preparation without additional solubilisation steps. This dual-format availability enables researchers to select the optimal physical form for their specific experimental workflow without changing the pharmacophore.

Salt selection Solubility enhancement Solid-state properties

2-Methyl-1-propyl-1H-indol-5-amine: Recommended Applications


CNS-Targeted Library Synthesis

With a TPSA of ~31 Ų and a logD₇.₄ of 2.55, this compound is ideally positioned as a core scaffold for CNS-oriented compound libraries, where passive blood–brain barrier penetration is required. Its single HBD and balanced lipophilicity avoid the multi-donor polarity of unsubstituted 5-aminoindole (TPSA ~42 Ų, 3 HBDs) that limits CNS exposure [1]. Researchers synthesising kinase inhibitor or GPCR-targeted libraries can use the free base directly in amide bond formation, sulfonamide coupling, or reductive amination at the 5-amino position without additional protection/deprotection of an indole NH.

SAR Exploration of Alkyl Indole Pharmacophores

The dual N1-propyl/C2-methyl substitution pattern makes this compound a unique comparator for systematic SAR studies aimed at dissecting the contributions of N1 vs C2 alkylation to target binding, metabolic stability, and off-target profiles. When tested alongside the des‑methyl analog (CAS 143797-96-0) and the des‑propyl analog (CAS 7570-49-2), the three compounds span a lipophilicity range of ~2.35–2.64 logP, enabling multi-parameter optimisation studies that would be impossible with a single-substituted analog alone [2].

Synthetic Methodology Development

The compound's predicted boiling point (362.6 °C) and flash point (173.1 °C) provide sufficient thermal stability for high-temperature reactions such as microwave-assisted heterocycle synthesis, Buchwald–Hartwig C–N coupling, and Pd-catalysed C–H activation at the indole 3-position. Compared with the des‑propyl analog 2-methyl-1H-indol-5-amine (BP 357.3 °C), the additional thermal headroom may reduce decomposition during prolonged heating in high-boiling solvents like DMF or NMP, improving reaction yields and simplifying purification .

Hydrochloride Salt for Aqueous Assays

For teams requiring immediate compound solubilisation in aqueous assay buffers (e.g., fluorescence polarisation, SPR, or cellular target engagement assays), procurement of the pre-formed hydrochloride salt (CAS 1185297-83-9, ≥98% purity) eliminates the need for in-house HCl salt formation and lyophilisation. This accelerates the transition from compound acquisition to primary screening data generation, particularly in medium-throughput settings where weighing accuracy and stock solution reproducibility are critical .

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